An In-depth Technical Guide to 4-Nitrosophenol: Core Properties and Structure
An In-depth Technical Guide to 4-Nitrosophenol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-nitrosophenol (CAS No: 104-91-6), a key intermediate in organic synthesis. The document elucidates its structural characteristics, including the significant tautomeric equilibrium with p-benzoquinone monoxime. Detailed summaries of its spectroscopic data (NMR, IR, UV-Vis) are presented alongside a compilation of its core physical and chemical properties in a structured tabular format for ease of reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Chemical and Physical Properties
4-Nitrosophenol, also known as p-nitrosophenol, is a phenolic compound of significant interest in various chemical syntheses. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-Nitrosophenol | [1] |
| Synonyms | p-Nitrosophenol, Quinone monoxime, p-Benzoquinone monoxime | |
| CAS Number | 104-91-6 | |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| Appearance | Pale yellow orthorhombic needles or light-brown powder. | [2] |
| Melting Point | 132-144 °C (decomposes) | [2] |
| Boiling Point | Decomposes upon heating. | |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 21 °C); soluble in ethanol (B145695), ether, and acetone. | [2] |
| pKa | 6.48 at 25 °C | |
| Density | ~1.31 g/cm³ (estimate) |
Structure and Tautomerism
A critical aspect of 4-nitrosophenol's chemistry is its existence as a tautomeric mixture with p-benzoquinone monoxime. In solution and in the solid state, the equilibrium predominantly favors the quinone monoxime form. This is attributed to the greater stability of the oxime functionality and the quinonoid ring structure compared to the nitroso-phenol form.
The tautomeric equilibrium can be represented as follows:
Tautomeric equilibrium between 4-nitrosophenol and p-benzoquinone monoxime.
The following diagram illustrates the chemical structure of the more stable p-benzoquinone monoxime tautomer.
Chemical structure of p-benzoquinone monoxime.
Experimental Protocols
Synthesis of 4-Nitrosophenol
A common laboratory-scale synthesis involves the nitrosation of phenol (B47542).
Materials:
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Phenol
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Sodium nitrite (B80452) (NaNO₂)
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Sulfuric acid (H₂SO₄)
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Ice
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Water
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Diethyl ether
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Beakers
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Stirring rod
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Separatory funnel
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Filtration apparatus
Procedure:
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In a beaker, dissolve phenol in a dilute solution of sulfuric acid.
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Cool the mixture in an ice bath to below 5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the phenol solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.
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After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes.
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The resulting precipitate of 4-nitrosophenol is then collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent such as water or a mixture of ethanol and water.
The logical workflow for this synthesis is depicted below.
Workflow for the synthesis of 4-nitrosophenol.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum of 4-nitrosophenol (in its quinone monoxime form) in a solvent like DMSO-d₆ typically shows signals for the vinyl protons on the quinonoid ring and a signal for the oxime hydroxyl proton. The chemical shifts are influenced by the solvent and concentration. In DMSO-d₆, the aromatic protons typically appear as two doublets in the range of δ 6.0-8.0 ppm, and the hydroxyl proton appears as a broad singlet at a higher chemical shift.[1]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the oxime group, and the vinyl carbons of the ring.
Typical Experimental Conditions:
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Instrument: 400 MHz NMR Spectrometer
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Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of solvent.
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Reference: Tetramethylsilane (TMS) at 0 ppm.
The IR spectrum of 4-nitrosophenol is characterized by the vibrational frequencies of its functional groups. Key absorptions include:
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A broad O-H stretching band for the oxime group, typically in the region of 3200-3500 cm⁻¹.
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A C=O stretching vibration for the quinone carbonyl group, usually around 1650 cm⁻¹.
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A C=N stretching vibration for the oxime group, typically near 1600 cm⁻¹.
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C=C stretching vibrations for the quinonoid ring in the 1400-1600 cm⁻¹ region.
Typical Experimental Conditions:
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Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
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Sample Preparation: KBr pellet method, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin disk.
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Spectral Range: 4000-400 cm⁻¹.
The UV-Vis spectrum of 4-nitrosophenol is sensitive to the solvent and the pH of the solution due to the tautomeric equilibrium and the acidic nature of the hydroxyl group. In a neutral or acidic solution, the compound typically exhibits an absorption maximum corresponding to the quinone monoxime form. In alkaline solutions, deprotonation occurs, leading to a shift in the absorption maximum to a longer wavelength (a bathochromic shift).
Experimental Protocol for pKa Determination via UV-Vis Spectroscopy:
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Prepare a stock solution of 4-nitrosophenol of a known concentration in a suitable solvent (e.g., a water-methanol mixture).
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Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10).
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Add a small, constant volume of the 4-nitrosophenol stock solution to a series of volumetric flasks, and dilute to the mark with the different buffer solutions.
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Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
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Identify the wavelength of maximum absorbance for the acidic (HA) and basic (A⁻) forms.
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Plot the absorbance at the wavelength of maximum absorbance for the basic form versus the pH.
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The pKa is the pH at which the absorbance is halfway between the minimum (acidic form) and maximum (basic form) absorbance.
Safety and Handling
4-Nitrosophenol is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and can be an explosion risk, especially when in contact with acids or alkalies. It is also toxic and can cause skin irritation. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Conclusion
4-Nitrosophenol is a versatile chemical intermediate with a rich chemistry dominated by its tautomeric equilibrium with p-benzoquinone monoxime. A thorough understanding of its properties, structure, and safe handling is crucial for its effective application in research and development. This guide provides a foundational repository of this essential information for scientists and professionals in the field.
